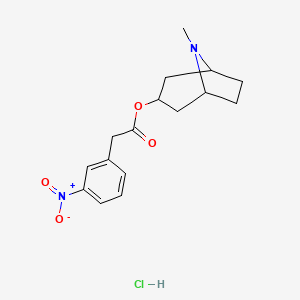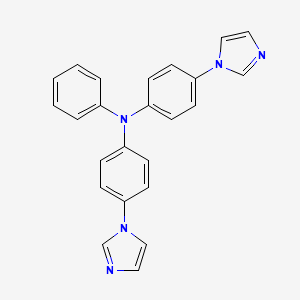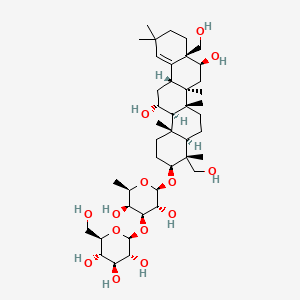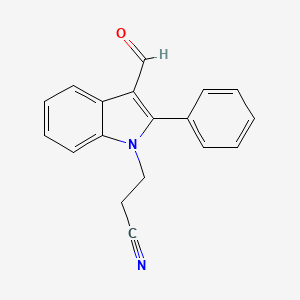
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride is a chemical compound with a complex structure
Preparation Methods
The synthesis of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves several steps. The process typically starts with the preparation of the m-nitrophenyl acetic acid, which is then esterified with tropan-3-yl alcohol. The final step involves the conversion of the ester into its hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride can be compared with other similar compounds, such as:
Acetic acid, (p-nitrophenyl)-, tropan-3-yl ester, hydrochloride: This compound has a similar structure but with a different position of the nitro group.
Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, sulfate: This compound has a different counterion, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various research and industrial applications.
Properties
CAS No. |
16048-42-3 |
|---|---|
Molecular Formula |
C16H21ClN2O4 |
Molecular Weight |
340.80 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-nitrophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H20N2O4.ClH/c1-17-12-5-6-13(17)10-15(9-12)22-16(19)8-11-3-2-4-14(7-11)18(20)21;/h2-4,7,12-13,15H,5-6,8-10H2,1H3;1H |
InChI Key |
IUOCCQBOYUPCOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)



![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)








